molecular formula C24H23NO4 B3292657 3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one CAS No. 879046-40-9

3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one

Cat. No. B3292657
CAS RN: 879046-40-9
M. Wt: 389.4 g/mol
InChI Key: NFNRWURWZYFREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one, also known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one X is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one X has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the ability to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one X in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies involving this compound.

Future Directions

There are several future directions for research involving 3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one X. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is to study the effects of this compound on other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on elucidating the mechanism of action of this compound to better understand its effects on various diseases.

Scientific Research Applications

3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one X has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease.

properties

IUPAC Name

3-hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-16-6-5-9-21-22(16)25(23(27)24(21,28)15-17(2)26)12-13-29-20-11-10-18-7-3-4-8-19(18)14-20/h3-11,14,28H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRWURWZYFREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methyl-1-(2-(2-naphthyloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Reactant of Route 2
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Reactant of Route 3
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one

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